molecular formula C36H58O12 B1669953 Deacylgymnemic acid CAS No. 121686-42-8

Deacylgymnemic acid

Cat. No.: B1669953
CAS No.: 121686-42-8
M. Wt: 682.8 g/mol
InChI Key: NXUZSZLFZAMZLC-JOCRQPRKSA-N
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Description

Deacylgymnemic acid is a triterpenoid saponin compound derived from the plant Gymnema sylvestre. It is known for its potential therapeutic properties, particularly in the management of diabetes. The compound has a molecular formula of C36H58O12 and a molecular weight of 682.84 g/mol .

Mechanism of Action

Target of Action

Deacylgymnemic acid is a macrocyclic compound that is primarily used for proteomics research . .

Mode of Action

The mode of action of this compound is through the stimulation of insulin secretion from the pancreas . It also exerts a similar effect by delaying the glucose absorption in the blood .

Biochemical Pathways

This compound has been found to inhibit heme binding to glyceraldehyde-3-phosphate dehydrogenase . This enzyme is a key player in glycolysis, a crucial biochemical pathway for glucose metabolism. By inhibiting this enzyme, this compound can potentially affect the entire glycolytic pathway and its downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily revolve around its antidiabetic properties. By stimulating insulin secretion and delaying glucose absorption, this compound can help regulate blood glucose levels, which is particularly beneficial for individuals with diabetes .

Biochemical Analysis

Biochemical Properties

Deacylgymnemic acid plays a crucial role in biochemical reactions, particularly in the modulation of glucose metabolism. It interacts with several enzymes and proteins, including α-glucosidase and α-amylase, which are key enzymes in carbohydrate digestion. By inhibiting these enzymes, this compound helps reduce the breakdown of carbohydrates into glucose, thereby lowering blood sugar levels. Additionally, this compound interacts with insulin receptors, enhancing insulin sensitivity and promoting glucose uptake by cells .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In pancreatic β-cells, it stimulates insulin secretion, thereby aiding in the regulation of blood glucose levels. In adipocytes, this compound promotes the uptake and storage of glucose, reducing hyperglycemia. Furthermore, it influences cell signaling pathways, such as the PI3K/Akt pathway, which is involved in glucose metabolism and insulin signaling. This compound also affects gene expression by upregulating genes involved in glucose transport and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits α-glucosidase and α-amylase, reducing the breakdown of carbohydrates into glucose. Additionally, this compound enhances the activity of insulin receptors, promoting glucose uptake by cells. It also modulates the expression of genes involved in glucose metabolism, thereby improving insulin sensitivity and glucose homeostasis. These molecular interactions highlight the potential of this compound as a therapeutic agent for diabetes management .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to improve glucose tolerance and insulin sensitivity without significant adverse effects. At higher doses, it may cause gastrointestinal disturbances and other toxic effects. Threshold effects have been observed, where the beneficial effects of this compound plateau beyond a certain dosage. These findings underscore the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. It interacts with enzymes such as α-glucosidase and α-amylase, inhibiting their activity and reducing the breakdown of carbohydrates into glucose. Additionally, this compound influences the insulin signaling pathway, enhancing glucose uptake and utilization by cells. These interactions highlight the potential of this compound in modulating metabolic flux and improving glucose homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with glucose transporters, facilitating its uptake by cells. Once inside the cells, this compound is distributed to different cellular compartments, including the cytoplasm and the endoplasmic reticulum. This distribution is crucial for its activity, as it allows this compound to interact with key enzymes and proteins involved in glucose metabolism .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its function. It is primarily localized in the cytoplasm and the endoplasmic reticulum, where it interacts with enzymes and proteins involved in glucose metabolism. The subcellular localization of this compound is facilitated by targeting signals and post-translational modifications that direct it to specific compartments. This localization is crucial for its activity, as it ensures that this compound can effectively modulate glucose metabolism and insulin signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deacylgymnemic acid can be synthesized through various chemical processes. One common method involves the extraction of gymnemic acids from Gymnema sylvestre, followed by deacylation to obtain this compound. The extraction process typically uses solvents such as methanol, ethyl acetate, chloroform, and n-hexane .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Gymnema sylvestre using optimized solvent extraction techniques. The extracted gymnemic acids are then subjected to deacylation under controlled conditions to yield this compound. The process is designed to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Deacylgymnemic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents such as halides or amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparison with Similar Compounds

Deacylgymnemic acid is unique among triterpenoid saponins due to its specific structure and biological activity. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific molecular structures and potency.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8R,8aR,9S,10S,12aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O12/c1-31(2)13-18-17-7-8-20-32(3)11-10-22(47-30-25(42)23(40)24(41)26(48-30)29(45)46)33(4,15-37)19(32)9-12-34(20,5)35(17,6)14-21(39)36(18,16-38)28(44)27(31)43/h7,18-28,30,37-44H,8-16H2,1-6H3,(H,45,46)/t18-,19?,20?,21-,22?,23+,24+,25-,26+,27-,28-,30-,32+,33?,34-,35-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUZSZLFZAMZLC-BNLARJOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(C[C@H]([C@@]5([C@@H]4CC([C@@H]([C@H]5O)O)(C)C)CO)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20923929
Record name 16,21,22,23,28-Pentahydroxyolean-12-en-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

682.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121686-42-8
Record name Deacylgymnemic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121686428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16,21,22,23,28-Pentahydroxyolean-12-en-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is Deacylgymnemic acid and where is it found?

A1: this compound (DAGA) is a triterpene glycoside primarily isolated from the leaves of Gymnema sylvestre, a plant with a long history of use in traditional medicine for managing diabetes. []

Q2: How does this compound exert its anti-diabetic effects?

A2: While the exact mechanisms are still under investigation, research suggests that DAGA and related gymnemic acids may exert anti-diabetic effects through multiple pathways:

  • Inhibition of α-Glucosidase and other digestive enzymes: DAGA has been shown to effectively inhibit α-glucosidase, sucrase, maltase, and pancreatic α-amylase in vitro. [] By inhibiting these enzymes, DAGA could potentially slow down the digestion and absorption of carbohydrates, thereby modulating blood glucose levels.
  • Stimulation of Insulin Secretion: In vitro studies using mouse pancreatic β-cell lines (MIN6) indicate that DAGA can enhance glucose-stimulated insulin secretion in a dose-dependent manner. [] This suggests a potential role for DAGA in improving pancreatic β-cell function.
  • Increased GLUT2 Expression: DAGA has also been shown to enhance the expression of GLUT2, a glucose transporter protein crucial for glucose uptake by pancreatic β-cells. [] Increased GLUT2 expression could contribute to improved glucose homeostasis.

Q3: Are there significant variations in this compound content in Gymnema sylvestre plants?

A3: Yes, research has shown that the content of DAGA and other bioactive compounds like gymnemagenin, lupeol, and stigmasterol can vary significantly in Gymnema sylvestre populations across different geographical regions of India. [] This variability highlights the importance of considering geographical origin and growing conditions for optimizing the production of these valuable compounds.

Q4: How is this compound typically extracted and quantified?

A4: DAGA is often extracted from Gymnema sylvestre leaves using solvents like ethanol or hot water. [] Quantification of DAGA is commonly achieved using high-performance liquid chromatography (HPLC). [, ] This method allows researchers to accurately determine the concentration of DAGA in plant material or extracts.

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